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2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile

Catalog No.
S7991011
CAS No.
1514264-70-0
M.F
C10H8F3NO
M. Wt
215.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile

CAS Number

1514264-70-0

Product Name

2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile

IUPAC Name

2-methyl-4-(2,2,2-trifluoroethoxy)benzonitrile

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

InChI

InChI=1S/C10H8F3NO/c1-7-4-9(3-2-8(7)5-14)15-6-10(11,12)13/h2-4H,6H2,1H3

InChI Key

IQXUEQOWUWDHDI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)C#N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)C#N
2-Methyl-4-(2,2,2-trifluoroethoxy)benzonitrile (MTFEB) is a chemical compound that belongs to the group of benzonitriles. The molecular formula of MTFEB is C11H8F3NO, with a molecular weight of 233.18 g/mol. The chemical structure of MTFEB consists of a benzene ring with a cyano group (-CN) and a trifluoroethoxy (-OCH2CF3) group attached to it.
MTFEB was first synthesized by researchers at the Discovery Research Laboratories of Bristol-Myers Squibb in 1999. It was originally developed as a non-peptide substance P antagonist for the treatment of pain and inflammation. However, due to its unique chemical properties, MTFEB has found a broad range of applications in various fields of research and industry.
MTFEB is a solid, crystalline substance that is white or pale-yellow in color. It has a melting point of 43-44 °C and a boiling point of 183-184 °C at atmospheric pressure. MTFEB is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetonitrile.
MTFEB is a moderately volatile compound with a vapor pressure of 0.002 Pa at 25°C. It is stable under normal conditions of use and storage and does not decompose or react with common chemicals such as acids or bases.
MTFEB can be synthesized from the starting material 2-methyl-4-hydroxybenzonitrile by reacting it with 2,2,2-trifluoroethanol in the presence of a catalyst such as pyridine or triethylamine. The reaction proceeds through a dehydration and cyclization process, resulting in the formation of MTFEB.
The purity and identity of MTFEB can be confirmed by various methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. These techniques can provide information on the molecular structure, composition, and purity of MTFEB.
MTFEB can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography–mass spectrometry (GC-MS), and liquid chromatography–mass spectrometry (LC-MS). These techniques can be used to detect, quantify, and characterize MTFEB in complex matrices such as biological samples or environmental samples.
MTFEB has been shown to possess various biological activities such as blocking substance P-induced neurogenic inflammation, inhibiting tumor cell growth, and modulating cellular signaling pathways. These activities suggest that MTFEB may have potential therapeutic applications in pain management, cancer treatment, and other diseases.
MTFEB has been evaluated for its toxicity and safety in various scientific experiments. In vitro studies have shown that MTFEB has low cytotoxicity and does not induce significant cell death or damage in several cell types such as human lung fibroblasts and human keratinocytes.
In vivo studies have shown that MTFEB has low acute toxicity and does not cause significant adverse effects in animal models such as rats and rabbits. However, more extensive studies are needed to determine the long-term toxicity and safety of MTFEB in humans and animals.
MTFEB has a broad range of applications in various fields of research and industry. Some of the applications of MTFEB include:
• Studying the mechanism of substance P-induced neurogenic inflammation
• Developing novel pain management therapies
• Designing new anticancer drugs
• Investigating the role of cellular signaling pathways in disease
• Developing new materials and coatings for industrial and biomedical applications
MTFEB is an active area of research in various scientific fields such as pharmacology, organic chemistry, and materials science. Recent studies have focused on developing new methods for synthesizing and characterizing MTFEB, exploring its biological activities, and investigating its potential applications in various fields.
MTFEB has the potential to have broad implications in various fields of research and industry. Some of the potential implications of MTFEB include:
• Developing new pain management therapies for various types of pain
• Designing new anticancer drugs with improved efficacy and safety profiles
• Developing new materials and coatings with improved properties for various applications such as drug delivery, diagnostics, and sensors
• Studying the role of cellular signaling pathways in various diseases and developing novel therapies that target these pathways
Despite its potential applications, there are some limitations to the use of MTFEB in research and industry. One of the limitations is its low aqueous solubility, which can limit its applicability in certain applications such as drug delivery.
for research on MTFEB include:
• Developing new methods for enhancing its solubility and improving its bioavailability
• Investigating its mechanism of action and cellular targets in more detail
• Conducting more extensive preclinical and clinical studies to determine its safety and efficacy in humans
• Exploring its potential applications in other fields such as environmental science and agriculture
In conclusion, MTFEB is a fascinating compound that has a broad range of applications in various fields of research and industry. Its unique chemical properties and biological activities make it an exciting area of research with potential implications in pain management, cancer treatment, and other areas. Further research is needed to fully realize the potential of MTFEB and overcome its limitations.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

215.05579836 g/mol

Monoisotopic Mass

215.05579836 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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